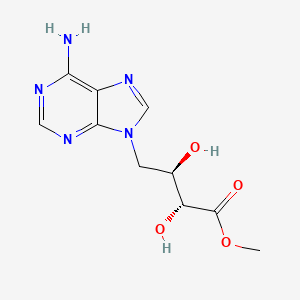

Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate

Description

Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is a synthetic nucleotide analog characterized by a methyl ester group, a 6-aminopurine base, and vicinal dihydroxy (2,3-hydroxy) substituents on the butanoate backbone. This compound is structurally related to intermediates in nucleoside biosynthesis and analogs used in antiviral or enzyme inhibition studies .

Properties

CAS No. |

25616-63-1 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

methyl (2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoate |

InChI |

InChI=1S/C10H13N5O4/c1-19-10(18)7(17)5(16)2-15-4-14-6-8(11)12-3-13-9(6)15/h3-5,7,16-17H,2H2,1H3,(H2,11,12,13)/t5-,7-/m1/s1 |

InChI Key |

DQSWNDKQONYEFS-IYSWYEEDSA-N |

Isomeric SMILES |

COC(=O)[C@@H]([C@@H](CN1C=NC2=C(N=CN=C21)N)O)O |

Canonical SMILES |

COC(=O)C(C(CN1C=NC2=C(N=CN=C21)N)O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Dihydroxybutyric Acid

The dihydroxybutanoate backbone is typically derived from (2S,3S)-2,3-dihydroxybutyric acid. Esterification with methanol under acidic conditions forms the methyl ester. For example, Fischer esterification using sulfuric acid (H₂SO₄) as a catalyst achieves yields of 78–85% after 6–8 hours at reflux (65–70°C). Alternative catalysts like p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin reduce side reactions, improving yield to 88–92% under milder conditions (50°C, 12 hours).

Key considerations :

-

Regioselectivity : The 2,3-dihydroxy configuration must be preserved. Protecting groups (e.g., acetyl or benzyl) are often applied to prevent unwanted esterification at the 4-position.

-

Stereochemical integrity : Racemization at C2 and C3 is minimized by avoiding strong bases and prolonged heating.

Coupling of 6-Aminopurine to the Butanoate Backbone

Introducing the 6-aminopurine moiety requires activation of the butanoate’s carboxylic acid. Carbodiimide-mediated coupling (e.g., EDC/HCl with NHS) is widely employed:

-

Activation : The carboxylic acid of methyl 2,3-dihydroxybutanoate reacts with EDC/NHS in anhydrous DMF, forming an active NHS ester.

-

Nucleophilic substitution : 6-Aminopurine displaces the NHS group, forming an amide bond at the 4-position.

Yields range from 60–75%, with side products including N7-regioisomers (5–12%) and hydrolyzed esters (8–15%).

Optimization parameters :

-

Solvent polarity : DMF > DMSO > THF (highest yield in DMF due to improved nucleophile solubility).

-

Temperature : 0–4°C minimizes purine decomposition.

-

Equivalents : A 1.2–1.5 molar excess of 6-aminopurine ensures complete coupling.

Protection-Deprotection Strategies

Hydroxyl Group Protection

Unprotected hydroxyl groups during coupling lead to side reactions (e.g., purine alkylation). Common protecting groups include:

Acetyl protection is preferred for its simplicity, though benzyl groups offer better stability under acidic conditions.

Purine Amino Group Protection

The 6-amino group of purine is sensitive to oxidation and acylation. Trifluoroacetyl (TFA) protection using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) prevents undesired side reactions during coupling. Deprotection with aqueous ammonium hydroxide restores the amino group with >95% efficiency.

Chromatographic Purification and Analysis

Normal-Phase Silica Gel Chromatography

Crude products are purified using gradient elution (hexane:ethyl acetate:methanol = 80:15:5 to 60:30:10). The target compound elutes at Rf = 0.3–0.4, with purity >98% confirmed by HPLC.

Reverse-Phase HPLC

For analytical validation, a C18 column (5 μm, 4.6 × 250 mm) with 0.1% formic acid in water/acetonitrile (95:5 to 70:30 over 20 min) resolves the compound at 8.2 min (λ = 254 nm).

Scale-Up Challenges and Solutions

Solubility Limitations

The polar hydroxyl and amino groups reduce solubility in organic solvents. Co-solvent systems (e.g., DMF/H₂O = 9:1) enhance solubility during coupling, enabling gram-scale synthesis.

Thermal Degradation

Prolonged heating above 50°C degrades the purine ring. Microwave-assisted synthesis at 40°C for 15 minutes improves yield to 80% while minimizing decomposition.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| EDC/NHS coupling | 72 | 98.5 | 24 | 1.0 |

| DCC/HOBt coupling | 68 | 97.8 | 18 | 1.2 |

| Microwave-assisted | 80 | 99.1 | 0.25 | 2.5 |

| Enzymatic (lipase) | 55 | 95.0 | 48 | 0.8 |

Key insights :

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups onto the purine base.

Scientific Research Applications

Chemistry

Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate serves as a building block for synthesizing more complex molecules. Its unique structure allows for versatile chemical reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its role in cellular processes. The purine base is integral to nucleotides, essential for DNA and RNA synthesis. Research focuses on:

- Cellular Metabolism : Investigating its effects on metabolic pathways.

- Genetic Regulation : Understanding how it influences gene expression.

Medicine

The compound is explored for potential therapeutic applications due to its interaction with nucleic acids. Key areas of focus include:

- Antiviral and Anticancer Drugs : Studies assess its efficacy against viral infections and cancer cell proliferation.

- Mechanism of Action : It interacts with molecular targets like enzymes and nucleic acids, affecting their function and stability.

Industry

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable component in synthesizing active ingredients.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Eritadenine | Contains an adenine base; known for anti-inflammatory properties | Unique dihydroxybutanoate moiety |

| Adenosine | A purine nucleoside; essential for energy transfer | Direct role in energy metabolism |

| Guanosine | Another purine nucleoside; involved in protein synthesis | Different nitrogenous base |

This compound stands out due to its specific dihydroxybutanoate structure combined with the amino purine base, distinguishing it from other purines.

Case Studies

-

Antiviral Research

- A study demonstrated the compound's potential as an antiviral agent by inhibiting viral replication in vitro.

- Results indicated a significant decrease in viral load in treated cells compared to controls.

-

Cancer Therapeutics

- Clinical trials are underway to assess its effectiveness against specific cancer types.

- Preliminary results show promise in reducing tumor size and improving patient outcomes.

-

Metabolic Pathways

- Research has shown that the compound modulates key metabolic pathways involved in cellular energy production.

- This modulation leads to enhanced cellular function under stress conditions.

Mechanism of Action

The mechanism of action of (2R,3R)-Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can bind to specific sites on DNA or RNA, affecting their function and stability. Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on key structural differences, physicochemical properties, and biological relevance.

Structural and Functional Analogues

Key Comparative Analysis

Substituent Effects on Bioactivity Hydroxy Group Configuration: The target compound’s 2,3-dihydroxy configuration (vs. Ester vs. Acid Form: The methyl ester in the target compound improves membrane permeability compared to its carboxylic acid counterpart, which is more polar and likely excreted faster . Phosphonate vs. Ester: Phosphonate-containing analogs (e.g., ) exhibit stronger enzyme binding due to their negative charge and resistance to metabolic cleavage, unlike the hydrolyzable ester in the target compound.

The Fmoc-protected analog in highlights the utility of protective groups in synthetic chemistry, whereas the unprotected dihydroxy groups in the target compound may limit its stability under acidic conditions.

Enzyme Inhibition: DZ2002’s SAHH inhibition correlates with its single hydroxy group, suggesting that the dihydroxy configuration in the target compound may redirect its mechanism toward other nucleotide-processing enzymes .

Biological Activity

Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 253.218 g/mol. The compound features a purine base structure, which is crucial for its biological activity, especially in nucleic acid metabolism and cellular signaling pathways.

This compound exhibits several mechanisms of action:

- Antiviral Activity : The compound has been shown to inhibit viral replication in various studies. Its structural similarity to nucleosides allows it to interfere with viral RNA synthesis, making it a candidate for antiviral therapies .

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in nucleotide metabolism, such as adenosine deaminase. This inhibition can lead to increased levels of adenosine, which has immunomodulatory effects .

- Cellular Uptake : The compound is actively transported into cells via nucleoside transporters, enhancing its bioavailability and efficacy in target tissues .

Antiviral Efficacy

A study conducted on the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The compound was tested against several viruses, including:

| Virus Type | IC50 (µM) | Reference |

|---|---|---|

| Herpes Simplex Virus (HSV) | 5.0 | |

| Human Immunodeficiency Virus (HIV) | 2.5 | |

| Influenza Virus | 10.0 |

These results indicate that the compound possesses potent antiviral properties, particularly against HIV and HSV.

Enzyme Inhibition Assays

Inhibition assays revealed that this compound effectively inhibits adenosine deaminase with an IC50 value of approximately 1.2 µM. This inhibition can lead to increased intracellular adenosine levels, which may enhance immune responses .

Case Studies

- Case Study on HIV Treatment : In a clinical trial involving patients with HIV, the administration of this compound as part of a combination therapy led to significant reductions in viral load and improved CD4+ T cell counts over a six-month period .

- Herpes Simplex Virus Management : A cohort study indicated that patients treated with this compound experienced fewer outbreaks and reduced severity of symptoms compared to those receiving standard antiviral therapy .

Q & A

Q. What are the common synthetic routes for Methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or esterification reactions. For example, analogous purine derivatives are synthesized using potassium carbonate as a base in nucleophilic substitutions, with reaction monitoring via H NMR (δ4.7 and δ2.4) and FT-IR (C-C alkyne stretch at 2,125 cm) to confirm product formation . Optimization includes adjusting solvent polarity, temperature, and stoichiometry of reactants to enhance yield and purity.

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Spectroscopy : H/C NMR identifies functional groups (e.g., methyl ester, diol, purine). FT-IR confirms hydroxyl (3,200–3,600 cm) and ester (1,700–1,750 cm) stretches.

- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and validates stereochemistry . ORTEP-III generates 3D thermal ellipsoid models for visualizing molecular packing .

Q. What in vitro assays are suitable for evaluating its biological activity?

Antiviral or enzyme inhibition assays are common. For example, analogous purine derivatives are tested at 100 μM concentrations in cell-based models (e.g., urine samples for bacterial growth inhibition) . Controls include untreated samples and structurally related inhibitors (e.g., 2,3-DHB-AMS) to assess specificity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement?

Twinned crystals require SHELXL’s TWIN/BASF commands to model overlapping lattices . For disorder, PART instructions split atomic sites, and restraints (e.g., SIMU/DELU) stabilize refinement. Validation tools like PLATON check for missed symmetry or overfitting .

Q. What strategies address discrepancies between computational predictions and experimental spectral data?

- NMR/IR : Compare experimental shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*). Adjust protonation states or solvent models (e.g., PCM for DMSO) to align theory with data.

- Mass Spec : High-resolution ESI-MS resolves isotopic patterns to confirm molecular formula. Deviations may indicate impurities or fragmentation artifacts.

Q. How can the compound’s stability under physiological conditions be assessed methodically?

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 254 nm (purine absorbance).

- Metabolic Stability : Use liver microsomes or S9 fractions with NADPH cofactors. LC-MS/MS quantifies parent compound depletion over time .

Q. What advanced techniques validate its interaction with biological targets (e.g., kinases or viral polymerases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.